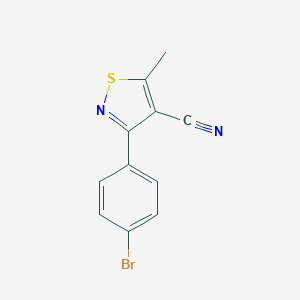
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile, also known as Br-MITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a carbon, nitrogen, sulfur, and bromine atom in its structure. Br-MITC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This inhibition leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and physiological effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and inhibiting their protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low cost of production. This compound is also stable under normal laboratory conditions and can be easily stored. However, this compound has some limitations, including its low solubility in water and its potential toxicity to humans and animals.
Direcciones Futuras
There are several future directions for research on 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile. One potential direction is the development of new derivatives of this compound with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential applications of this compound in agriculture, such as its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile involves the reaction of p-bromoaniline with carbon disulfide and sodium hydroxide to form 3-(p-bromophenyl)-5-methylisothiazole-4-carbonitrile. This intermediate is then treated with phosphorus pentachloride to form this compound. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal properties. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
19762-79-9 |
|---|---|
Fórmula molecular |
C11H7BrN2S |
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-5-methyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7BrN2S/c1-7-10(6-13)11(14-15-7)8-2-4-9(12)5-3-8/h2-5H,1H3 |
Clave InChI |
OBFUELFEAPSJNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)Br)C#N |
SMILES canónico |
CC1=C(C(=NS1)C2=CC=C(C=C2)Br)C#N |
Sinónimos |
3-(p-Bromophenyl)-5-methyl-4-isothiazolecarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



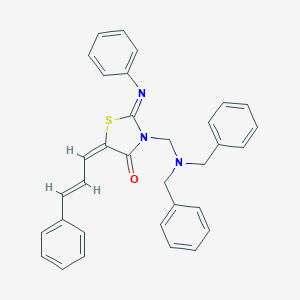
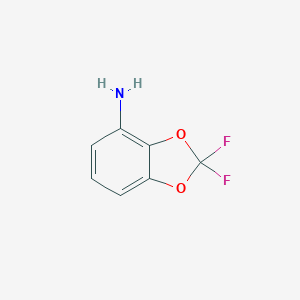


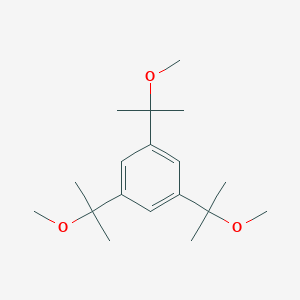

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
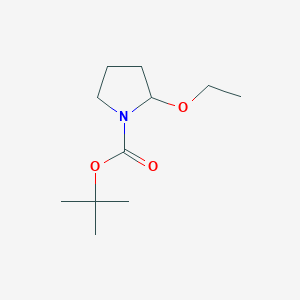

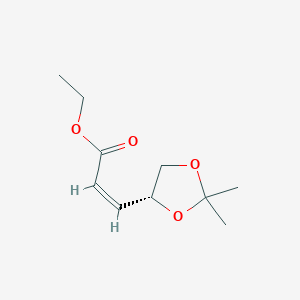
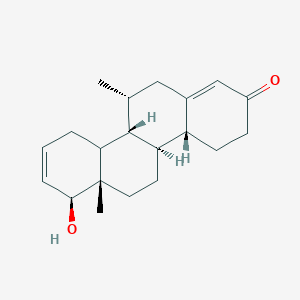

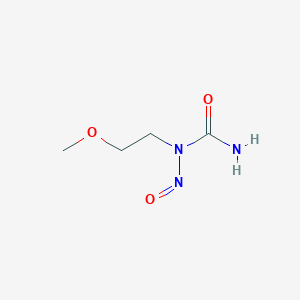
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)